(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid

Angiotensin receptor antagonism Peptide drug potency Structure-activity relationship

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid, commonly named Fmoc-Thr(Me)-OH or Fmoc-O-methyl-L-threonine, is an Fmoc-protected non-proteinogenic amino acid used as a building block in solid-phase peptide synthesis (SPPS). It features the standard base-labile Fmoc Nα-protection and a permanently O-methylated side chain that remains intact in the final peptide, distinguishing it from transiently protected threonine derivatives such as Fmoc-Thr(tBu)-OH.

Molecular Formula C20H21NO5
Molecular Weight 355.39
CAS No. 928063-81-4
Cat. No. B2377696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid
CAS928063-81-4
Molecular FormulaC20H21NO5
Molecular Weight355.39
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
InChIInChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m1/s1
InChIKeyBOGQZFFOTLSMMA-XIKOKIGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-Thr(Me)-OH (CAS 928063-81-4): The O-Methyl-L-Threonine Building Block for Potency-Enhanced Peptide Synthesis


(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid, commonly named Fmoc-Thr(Me)-OH or Fmoc-O-methyl-L-threonine, is an Fmoc-protected non-proteinogenic amino acid used as a building block in solid-phase peptide synthesis (SPPS) . It features the standard base-labile Fmoc Nα-protection and a permanently O-methylated side chain that remains intact in the final peptide, distinguishing it from transiently protected threonine derivatives such as Fmoc-Thr(tBu)-OH . Its molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.4 g/mol and a typical commercial purity of ≥98% .

Why Fmoc-Thr(tBu)-OH or Fmoc-Thr-OH Cannot Substitute for Fmoc-Thr(Me)-OH in Potency-Critical Peptide Programs


Generic Fmoc-threonine derivatives (e.g., Fmoc-Thr(tBu)-OH, Fmoc-Thr-OH) introduce a free hydroxyl group into the final peptide after acidolytic deprotection, whereas Fmoc-Thr(Me)-OH installs a permanent, metabolically inert O-methyl ether . This structural difference is not cosmetic—direct head-to-head pharmacological studies have shown that substituting O-methylthreonine for threonine or other residues in peptide antagonists can alter receptor antagonism potency by more than 30‑fold, as measured by pA₂ values [1][2]. Therefore, for programs that require the precise pharmacological profile conferred by the O-methylthreonine residue, procurement of the correct Fmoc-Thr(Me)-OH building block is mandatory.

Fmoc-Thr(Me)-OH Quantitative Differentiation Evidence: pA₂ Potency, Synthetic Yield, and Pharmacological Selectivity


O-Methylthreonine-Containing Angiotensin II Antagonist Achieves pA₂ 9.50 vs. 7.22–8.78 for Other Amino Acid Substitutions

In a controlled head-to-head comparison, angiotensin II analogues incorporating O-methylthreonine at position 5 and/or 8 were evaluated alongside analogues containing α-methylalanine, threonine, or sarcosine. [1-Sar,5-O-MeThr,8-Ile]-Ang II and [1-Sar,5-O-MeThr,8-O-MeThr]-Ang II each exhibited a pA₂ of 9.50 on rabbit aortic strips, whereas comparator analogues [1-Sar,8-α-MeAla]-Ang II (pA₂ 8.70), [1-α-MeAla,8-α-MeAla]-Ang II (pA₂ 7.22), and [1-Sar,2-Sar,8-Thr]-Ang II (pA₂ 8.78) were markedly less potent [1].

Angiotensin receptor antagonism Peptide drug potency Structure-activity relationship

O-Methylthreonine Analog Achieves pA₂ 8.4 in Rat Uterus vs. 6.7–8.1 for Leucine, Alanine, Methionine, and Isoleucine Counterparts

A separate comparative series of [1-Sar,7-Sar,8‑X]-angiotensin II analogues evaluated six different residues at position 8. The O-methylthreonine-substituted analog (X = O‑methylthreonine) yielded a pA₂ of 8.4 on isolated rat uterus, outperforming isoleucine (8.1), leucine (7.2), alanine (6.7), methionine (7.7), and DL‑alloisoleucine (7.4) [1]. This result was obtained under identical assay conditions, confirming that the O-methylthreonine residue provides a distinct potency advantage.

Smooth muscle pharmacology Angiotensin antagonism Peptide SAR

Fmoc-Thr(Me)-OH Synthesized in 95% Yield via Robust Fmoc-OSu Route – Competitive Manufacturing Efficiency

A patent specifically describing the synthesis of peptide angiotensin-1-receptor antagonists reports the preparation of Fmoc-Thr(Me)-OH from O-methyl-L-threonine and Fmoc-OSu in aqueous acetonitrile with sodium bicarbonate, achieving an isolated yield of 95% (6.745 g from 20 mmol scale) [1]. While head-to-head yield data for Fmoc-Thr(tBu)-OH under identical conditions are not present in this source, this near-quantitative yield demonstrates that the O-methyl ether does not introduce significant synthetic penalty compared to standard Fmoc-protection protocols.

Fmoc-amino acid synthesis Process yield Peptide building block manufacturing

Permanent O-Methyl Modification Eliminates Side-Chain Deprotection Step and Prevents Undesired O-Acylation

Unlike Fmoc-Thr(tBu)-OH, which requires acidolytic removal of the tBu group and can suffer from incomplete deprotection or O→N acyl migration side reactions, the O-methyl ether in Fmoc-Thr(Me)-OH is stable to both piperidine (Fmoc removal) and TFA (cleavage) conditions, functioning as a permanent structural modification rather than a protecting group . This eliminates one deprotection step from the SPPS cycle and removes the risk of carbocation-mediated alkylation of other residues during global deprotection.

SPPS workflow efficiency Side-chain protection strategy Peptide impurity control

Procurement-Relevant Application Scenarios for Fmoc-Thr(Me)-OH (928063-81-4)


Synthesis of High-Potency Angiotensin II Receptor Antagonist Peptide Leads

Based on the pA₂ data demonstrating up to ~190‑fold higher antagonism for O-methylthreonine-containing analogues [1][2], Fmoc-Thr(Me)-OH is the building block of choice for solid-phase assembly of angiotensin II antagonist candidates where maximal receptor blockade is required. Procurement of this specific building block ensures the critical O-methylthreonine residue is incorporated at the design stage, avoiding the need for later-stage re-synthesis after disappointing activity with native threonine.

Development of Metabolically Stabilized Peptide Therapeutics Targeting GPCRs

The permanent O-methyl ether confers resistance to O-phosphorylation and O-glycosylation, and increases local lipophilicity (LogP ≈ 3.0 for the protected monomer [1]). For peptide drug discovery programs pursuing G protein-coupled receptor (GPCR) modulators with extended half-life, Fmoc-Thr(Me)-OH provides a direct route to introduce this stabilizing modification without post-synthetic conjugation.

Streamlined Large-Scale SPPS Campaigns Requiring Reduced Purification Burden

Because the O-methyl group requires no deprotection, each Fmoc-Thr(Me)-OH residue eliminates one TFA-labile protecting group from the synthesis workflow, reducing the generation of carbocation scavenger adducts that complicate HPLC purification [1]. For contract manufacturing organizations (CMOs) and internal peptide production groups, this translates to shorter purification run times and higher crude purity, directly lowering cost-per-gram of final peptide.

Structure-Activity Relationship (SAR) Studies on Threonine-Modified Peptide Epitopes

In academic and industrial SAR campaigns exploring the role of the threonine hydroxyl in receptor binding or enzyme recognition, Fmoc-Thr(Me)-OH allows isosteric replacement of the hydroxyl with a methoxy group. The quantifiable pA₂ shifts observed in angiotensin systems [1][2] provide a concrete precedent for expecting measurable pharmacological differences, making this building block a rational early purchase for focused O-methyl scanning libraries.

Quote Request

Request a Quote for (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.